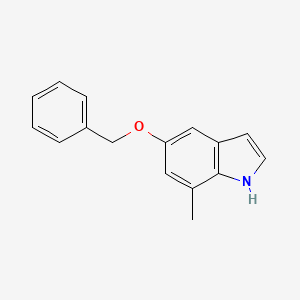

5-(Benzyloxy)-7-methyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methyl-5-phenylmethoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-12-9-15(10-14-7-8-17-16(12)14)18-11-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXGEFUVJSBEIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646684 | |

| Record name | 5-(Benzyloxy)-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4792-65-8 | |

| Record name | 5-(Benzyloxy)-7-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Medicinal Chemistry and Pharmacological Potential of 5 Benzyloxy 7 Methyl 1h Indole Derivatives

General Overview of Pharmacological Activities of Indole (B1671886) Derivatives

Indole derivatives represent a significant class of compounds in modern drug discovery, celebrated for their extensive range of biological activities. nih.gov This scaffold is integral to essential biomolecules, including the neurotransmitter serotonin (B10506) and the hormone melatonin, highlighting its fundamental role in physiological processes. nih.gov The broad therapeutic potential of indole-based compounds has been harnessed to create treatments for a multitude of conditions. nih.gov

Historically and in recent research, indole derivatives have demonstrated significant efficacy in several key areas:

Anti-inflammatory Activity: Indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID), features an indole core. nih.gov Newer research has identified indole derivatives that modulate key inflammatory pathways, offering potential treatments for chronic inflammatory diseases. nih.gov

Anticancer Properties: These compounds have shown the ability to combat drug-resistant cancer cells, a major challenge in oncology. nih.gov

Antimicrobial and Antiviral Effects: The indole scaffold is a key component in developing agents against infectious diseases, including those caused by resistant pathogens. nih.govjetir.org

Metabolic Disorders: They offer promising therapeutic options for chronic conditions such as diabetes. nih.gov

Neurodegenerative Diseases: As will be discussed in detail, indole derivatives are extensively investigated for their potential in treating conditions like Alzheimer's and Parkinson's disease. nih.govnih.gov

The indole nucleus serves as a critical pharmacophore that facilitates the binding of drugs to their target sites, making it a recurring motif in the design of new, potent biological agents. jetir.org

Investigations into Anti-Neurodegenerative Activities

The multifactorial nature of neurodegenerative diseases like Alzheimer's disease (AD) necessitates the development of multi-target-directed ligands (MTDLs). uj.edu.pl The indole framework is a promising starting point for designing such molecules due to its ability to interact with various targets implicated in neurodegeneration. nih.gov

A primary strategy in the symptomatic treatment of Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine (B1216132) (ACh) by inhibiting the enzymes that break it down: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net Substituted indoles are recognized as important precursors for medicinally significant compounds like the physostigmine (B191203) alkaloids, which are known for their anticholinesterase activity. nih.govresearchgate.net

Research into 5-(benzyloxy)-3-methyl-1-tosyl-1H-indole, a compound structurally related to the focus of this article, has identified it as a potential precursor for physostigmine synthesis. nih.govresearchgate.net This connection underscores the potential of the 5-benzyloxy-indole scaffold in developing cholinesterase inhibitors.

Further studies have reinforced the role of benzyloxy and indole moieties in cholinesterase inhibition:

Hybrids of 1-(phenylsulfonyl)-1H-indole and tacrine (B349632) (a known AChE inhibitor) have yielded potent dual inhibitors of both AChE and BChE. nih.gov

Specifically designed 1H-indole-based multifunctional ligands have shown potent, reversible inhibition of both acetyl- and butyrylcholinesterase. uj.edu.pl For instance, compound 17 , a tacrine derivative, exhibited IC₅₀ values of 8 nM and 24 nM against AChE and BChE, respectively. uj.edu.pl

Benzyloxychalcone derivatives have also been synthesized and evaluated for their anti-AChE activity, with some compounds showing significant inhibition comparable to the standard drug galantamine. nih.gov

| Compound Class | Target Enzyme(s) | Key Findings | Reference(s) |

| 5-(Benzyloxy)-3-methyl-1-tosyl-1H-indole | Cholinesterases | Identified as a potential precursor for physostigmine, a known anticholinesterase. | nih.gov, researchgate.net |

| 1H-Indole-Tacrine Hybrids | AChE, BChE | Compound 17 showed potent reversible inhibition with IC₅₀ values of 8 nM (AChE) and 24 nM (BChE). | uj.edu.pl |

| Benzyloxychalcones | AChE | Derivatives demonstrated significant inhibitory activity against acetylcholinesterase. | nih.gov |

| Phenyl N-ethyl-N-methylcarbamate-Indole Hybrid | BChE | Compound 35 was a selective, pseudo-irreversible inhibitor of BChE with an IC₅₀ of 455 nM. | uj.edu.pl |

Monoamine oxidase (MAO) enzymes, particularly MAO-B, are critical targets in neurodegenerative disease therapy because their inhibition can increase dopamine (B1211576) levels and reduce oxidative stress in the brain. The benzyloxy group has been identified as a key motif for potent and selective MAO-B inhibition. nih.gov

The discovery and investigation of N-((5-(benzyloxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (PF9601N) provided an early indication of the importance of a benzyloxy group attached to a heteroaryl ring for MAO inhibition. nih.gov Further research has expanded on this, with various indole-based derivatives being developed as highly selective MAO-B inhibitors. nih.govresearchgate.net For example, a series of N-substituted indole analogues were designed, leading to the discovery of 4e (N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide) , which exhibited potent and selective MAO-B inhibition with a competitive mode of action. researchgate.net

| Compound | Target Enzyme | Inhibition (IC₅₀) | Selectivity Index (SI) | Reference(s) |

| PF9601N | MAO | Not specified, but identified as a key probe for the benzyloxy motif's role. | Not specified | nih.gov |

| 4b | MAO-B | 1.65 µM | >60 | researchgate.net |

| 4e | MAO-B | 0.78 µM | >120 | researchgate.net |

| Benzyloxychalcone B10 | hMAO-B | 0.067 µM | More potent than hMAO-A | nih.gov |

| Benzyloxychalcone B15 | hMAO-B | 0.12 µM | More potent than hMAO-A | nih.gov |

These findings indicate that the benzyloxy group, particularly at the para position of a phenyl ring within the larger molecule, enhances MAO-B inhibition. nih.gov

The aggregation of amyloid-beta (Aβ) peptides into plaques is a central pathological hallmark of Alzheimer's disease. nih.gov Compounds that can inhibit this aggregation process are considered promising therapeutic candidates. Indole-based hybrids have been developed that exhibit significant anti-amyloidogenic activity.

For instance, multifunctional ligands combining a 1H-indole scaffold with cholinesterase-inhibiting fragments have also been shown to effectively inhibit Aβ aggregation in vitro. uj.edu.pl

Compound 17 , the tacrine-indole hybrid, demonstrated 75% inhibition of Aβ aggregation at a concentration of 10 µM. uj.edu.pl

Compound 35 , a rivastigmine-indole hybrid, showed 68% inhibition under the same conditions and was also a potent inhibitor of tau protein aggregation in a cellular model (79% inhibition). uj.edu.pl

These results highlight the potential of the indole core as a platform for developing agents that can tackle multiple facets of Alzheimer's pathology simultaneously.

The serotonin 5-HT6 receptor (5-HT6R) has emerged as a significant target for improving cognitive function in Alzheimer's disease. nih.gov Antagonism of this receptor can increase acetylcholine levels and provide beneficial effects on cognition. uj.edu.pl The indole scaffold is a common feature in a large group of 5-HT6R ligands. nih.gov

Researchers have successfully designed potent 5-HT6R antagonists by creating hybrids of 1-(phenylsulfonyl)-1H-indole and other pharmacophores. nih.gov

Compound 54 , a hybrid with tacrine, showed high affinity for the 5-HT6 receptor with a Kᵢ value of 2 nM. nih.gov

By modifying this structure to optimize drug-like properties, compound 55 was developed, which retained a high affinity for the 5-HT6R (Kᵢ = 2.6 nM). nih.gov

Further research led to the identification of 4-{[5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-1-yl]sulfonyl}isoquinoline (25) as a potent and selective 5-HT6 receptor antagonist that demonstrated pro-cognitive properties in animal models. nih.gov

Research on Antimicrobial and Antiviral Efficacy

The rise of drug-resistant pathogens has created an urgent need for new antimicrobial agents. nih.gov Indole derivatives have been extensively explored for this purpose, with many showing promising activity. jetir.org The combination of an indole scaffold with other heterocyclic moieties, such as rhodanine, has been a particularly fruitful strategy. nih.gov

Antimicrobial Activity: A study on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives found that they exhibited potent antibacterial activity against several Gram-positive and Gram-negative bacteria, in some cases exceeding the efficacy of ampicillin (B1664943) and streptomycin. nih.gov The antifungal activity of these compounds was also rated from good to excellent. nih.gov Other research has shown that O-benzyl derivatives can also exhibit potent antimicrobial activity, particularly against Gram-positive bacteria and fungi. nih.gov

Antiviral Activity: The indole core is present in compounds investigated for antiviral properties. One study synthesized a series of water-soluble compounds based on 5-methoxyindole-3-carboxylic acid, identifying a derivative that exhibited a reliable antiviral effect against SARS-CoV-2 in vitro. actanaturae.ru Another study on ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate derivatives found that two compounds exhibited micromolar activity against the Hepatitis C virus (HCV). researchgate.net Furthermore, the N-(4-(2H-benzo[d] [1 - 3] triazol-2-yl)phenyl-R-amide scaffold, which can be considered a related bioisostere, has been identified as a good starting point for developing new antiviral molecules, particularly against enteroviruses. openmedicinalchemistryjournal.com

Antibacterial Activities

Derivatives of the indole nucleus have shown significant promise as antibacterial agents. Research has explored their efficacy against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

One study investigated the antivirulence properties of 7-benzyloxyindole (B21248) (7BOI) against Staphylococcus aureus, a major cause of nosocomial infections. nih.gov Unlike traditional antibiotics that inhibit bacterial growth, 7BOI was found to diminish the bacterium's virulence without affecting its viability, a strategy that may reduce the likelihood of drug resistance. nih.gov Treatment with 7BOI suppressed the production of the yellow carotenoid staphyloxanthin, a key virulence factor that protects S. aureus from reactive oxygen species (ROS) and the host's immune response. nih.gov This led to increased susceptibility of the bacteria to hydrogen peroxide and killing by human whole blood. nih.gov Transcriptional analysis revealed that 7BOI repressed the expression of several virulence genes, including those for α-hemolysin (hla) and certain proteases (splA, sspA). nih.gov

Further research into other indole derivatives has identified potent antibacterial action. A series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives exhibited significant activity against eight different bacterial strains, with potencies reportedly 10 to 50 times greater than ampicillin and streptomycin. nih.gov

Antibacterial Activity of Indole Derivatives

| Compound/Derivative Class | Target Bacteria | Key Findings | Reference |

|---|---|---|---|

| 7-Benzyloxyindole (7BOI) | Staphylococcus aureus | Attenuates virulence by repressing virulence genes (e.g., hla, splA); does not affect cell viability. | nih.gov |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Gram-positive and Gram-negative bacteria | Compound 8 was most active with MIC values of 0.004–0.03 mg/mL. | nih.gov |

| 5-nitroimidazole/oxazolidinone hybrid (Compound 45) | Bacillus cereus MTCC 430 | Potent activity with a MIC value of 200 nM. | nih.gov |

Antifungal Properties

The structural versatility of the indole core has also been leveraged to develop agents with significant antifungal properties. Studies have demonstrated efficacy against a range of pathogenic fungi, including those affecting plants.

In one study, twenty-five 3-indolyl-3-hydroxy oxindole (B195798) derivatives were synthesized and evaluated for their antifungal activities against five plant pathogenic fungi. nih.gov A majority of these compounds showed moderate to excellent inhibitory effects. Notably, derivatives designated as 3t, 3u, 3v, and 3w displayed broad-spectrum antifungal activity that was comparable or superior to the commercial fungicides carvacrol (B1668589) and phenazine-1-carboxylic acid. nih.gov

Similarly, a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives demonstrated good to excellent antifungal activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.004 to 0.06 mg/mL. nih.gov Compound 15 from this series was identified as the most potent, with Trichoderma viride being the most susceptible fungal strain. nih.gov

Antifungal Activity of Indole Derivatives

| Compound/Derivative Class | Target Fungi | Key Findings | Reference |

|---|---|---|---|

| 3-indolyl-3-hydroxy oxindoles | R. solani, P. oryzae, C. gloeosporioides, B. cinerea, B. maydis | Compounds 3t, 3u, 3v, and 3w showed broad-spectrum activity comparable to commercial fungicides. | nih.gov |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Various fungi including T. viride and A. fumigatus | Compound 15 was the most potent, with MICs ranging from 0.004–0.06 mg/mL. | nih.gov |

Antitubercular Agents

Tuberculosis remains a significant global health threat, and the search for new therapeutics is critical. Nitroimidazole-based compounds are a promising class of antitubercular agents, and research has extended to indole-related structures. nih.gov

Analogues of the clinical candidate PA-824, specifically the two diastereomers of a 7-methyl-nitroimidazo-oxazine, were synthesized to explore their potential. nih.gov These derivatives, 7-(S)-methyl-PA-824 and 7-(R)-methyl-PA-824, exhibited antitubercular activities comparable to PA-824, with MIC values of 0.2–0.4 μM and 0.2 μM, respectively, against Mycobacterium tuberculosis. nih.gov Their mechanism appears to be the same as PA-824, requiring the nitroreductase Rv3547 for activation. nih.gov

In another study, substituted 7-methyl and 7-formylindolizines were evaluated for their activity against M. tuberculosis. nih.gov A compound featuring a formyl group at the 7th position of the indolizine (B1195054) ring and a bromo-substituted benzoyl moiety at the 3rd position (compound 4) showed the most promising activity, with an MIC of 4 µg/mL against the H37Rv strain and 32 µg/mL against a multidrug-resistant (MDR) strain. nih.gov This suggests that a polar formyl group at position 7 enhances activity compared to a nonpolar methyl group. nih.gov

Antiviral Potentials

The indole scaffold is a key component in the development of antiviral drugs. frontiersin.orgnih.gov Research has identified indole derivatives with activity against a variety of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and coronaviruses.

A series of 1,6-bis[(benzyloxy)methyl]uracil derivatives were synthesized and found to inhibit HIV-1 reverse transcriptase at micro- and submicromolar concentrations. nih.gov These compounds also demonstrated significant activity against the influenza A virus (H1N1) in cell cultures, with the lead compound showing greater potency than several established antiviral drugs like rimantadine (B1662185) and oseltamivir (B103847) carboxylate. nih.gov

More recently, a derivative of 6-bromo-5-methoxy-1-methyl-indole-3-carboxylic acid was found to have a reliable antiviral effect against SARS-CoV-2 in vitro. actanaturae.ru At a concentration of 52.0 μM, this compound completely inhibited the replication of the virus. actanaturae.ru Other research has highlighted that certain tetrahydroindole derivatives exhibit potent anti-HCV properties, with EC50 values in the low micromolar range. nih.gov

Studies on Anticancer and Antiproliferative Actions

Indole derivatives are well-known for their anticancer potential, with natural indole alkaloids like vincristine (B1662923) and vinblastine (B1199706) being used clinically for decades. nih.gov Modern research focuses on synthetic derivatives that can target specific cellular pathways involved in cancer progression.

A study on indole-aryl-amide derivatives revealed that some compounds exhibited good cytotoxic activity against a panel of tumor cell lines, including colon cancer (HT29), cervical cancer (HeLa), and prostate cancer (PC-3). nih.gov One derivative, compound 5, was particularly effective at inhibiting the proliferation of HT29 cells while having a lesser effect on healthy intestinal cells. nih.gov Another class of compounds, indeno[1,2-b]indole (B1252910) derivatives, has also been identified as having broad-spectrum anticancer activity. mdpi.com

Modulation of Cellular Targets (e.g., Survivin Inhibition, Tubulin Polymerization Inhibition, DNA Gyrase Inhibition)

The anticancer effects of indole derivatives are often traced to their ability to modulate specific molecular targets that are crucial for cancer cell survival and proliferation.

Survivin Inhibition: Survivin is a protein that is highly expressed in many cancers and is involved in inhibiting apoptosis and regulating cell division, making it an attractive therapeutic target. nih.govnih.gov While specific studies on 5-(Benzyloxy)-7-methyl-1H-indole as a direct survivin inhibitor are not detailed, the development of small molecules that disrupt survivin function is a key area of research. nih.gov Lead compounds like YM155 and LQZ-7, which inhibit survivin expression or dimerization, serve as important benchmarks in the field. nih.govnih.gov

Tubulin Polymerization Inhibition: Microtubules are essential for cell division, and their disruption is a proven strategy for cancer therapy. Many indole derivatives function by inhibiting tubulin polymerization, binding to the colchicine (B1669291) site on β-tubulin. nih.govnih.gov One study reported a series of 3-arylthio-1H-indole derivatives that potently inhibited tubulin polymerization, with IC50 values between 1.0 and 2.0 μM. nih.gov Representative compounds from this series inhibited the growth of human breast cancer cells (MCF-7) at nanomolar concentrations and arrested cancer cells in the G2/M phase of the cell cycle, ultimately leading to cell death. nih.gov Another study found that 6- and 7-heterocyclyl-1H-indole derivatives were potent inhibitors of tubulin polymerization and cancer cell growth, with one compound (compound 13) showing an IC50 of 20 nM against HepG2 liver cancer cells. unipi.it

DNA Gyrase Inhibition: DNA gyrase is a bacterial enzyme essential for DNA replication and is a well-validated target for antibiotics. nih.govresearchgate.net While primarily an antibacterial target, its inhibition represents a mechanism for disrupting cellular processes. Computational studies on antitubercular indolizine derivatives suggested that DNA Gyrase B (GyrB) was a potential molecular target, indicating that indole-related structures can interact with this enzyme class. nih.gov

Modulation of Cellular Targets by Indole Derivatives

| Target | Derivative Class | Activity/Key Findings | Reference |

|---|---|---|---|

| Tubulin Polymerization | 3-Arylthio-1H-indoles | Inhibited tubulin polymerization with IC50 values of 1.0–2.0 μM; inhibited MCF-7 cell growth with IC50 ≤ 50 nM. | nih.gov |

| Tubulin Polymerization | 6- and 7-heterocyclyl-1H-indoles | Compound 13 showed potent inhibition of HepG2 cells (IC50 = 20 nM). | unipi.it |

| DNA Gyrase B | 7-Formylindolizines | Identified as a prospective molecular target in computational studies for antitubercular activity. | nih.gov |

Impact on Reactive Oxygen Species (ROS) Generation

Reactive oxygen species (ROS) play a dual role in cancer. While they can promote cancer cell proliferation at low levels, high levels can induce cell death. Some anticancer compounds exert their effects by modulating ROS levels.

The antivirulence compound 7-benzyloxyindole (7BOI) was shown to make S. aureus more susceptible to killing by hydrogen peroxide (H₂O₂), a key ROS. nih.gov This was achieved by inhibiting the production of staphyloxanthin, a carotenoid that protects the bacteria from ROS. nih.gov In the context of cancer, other benzyl-containing compounds like benzyl (B1604629) isothiocyanate (BITC) have been shown to mediate the generation of ROS in pancreatic cancer cells, leading to cell cycle arrest and apoptosis. nih.gov Furthermore, some non-steroidal anti-inflammatory drugs with structures related to indoles have been found to interfere with the generation of reactive oxygen radicals. nih.gov This suggests that indole derivatives could be designed to modulate ROS generation as a mechanism for inducing cancer cell death.

Exploration of Anti-inflammatory Activities

Inflammation is a complex biological response implicated in a wide range of diseases. The indole scaffold is a key feature in several anti-inflammatory agents. Research into derivatives of this compound suggests potential therapeutic applications in this area.

The cyclooxygenase (COX) enzymes are primary targets for anti-inflammatory drugs. These enzymes mediate the production of prostaglandins, which are key players in the inflammatory cascade. Indole derivatives have been extensively studied as COX inhibitors. For instance, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory effects. nih.gov Certain compounds from this series demonstrated significant anti-inflammatory activity, comparable to the standard drug indomethacin. nih.gov

Notably, compound S3 from this series was found to be a selective inhibitor of COX-2. nih.gov The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects that are common with non-selective COX inhibitors. nih.gov Docking studies revealed that the carbonyl group of compound S3 formed hydrogen bonds with the amino acids TYR 355 and ARG 120 in the COX-2 active site, similar to the binding pattern of indomethacin. nih.gov Given that the this compound structure also contains a methyl-substituted indole core, its derivatives represent a promising avenue for the development of novel COX-2 selective inhibitors.

| Compound/Derivative Class | Target Enzyme(s) | Key Findings |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivatives | COX-1 and COX-2 | Compound S3 showed significant anti-inflammatory activity and was a selective COX-2 inhibitor. nih.gov |

| Naproxen | COX-1 and COX-2 | A non-selective NSAID, its (S)-methyl group is crucial for binding and inhibition within the COX active site. nih.gov |

| Indoline-based compounds | 5-LOX and sEH | A dual inhibitor (compound 73 ) demonstrated notable in vivo anti-inflammatory efficacy. acs.org |

Nitric oxide (NO) is a signaling molecule with a dual role in inflammation. While it has protective functions at physiological levels, overproduction by inducible nitric oxide synthase (iNOS) can contribute to inflammatory processes. nih.govmdpi.com Therefore, modulating NO production is a valid strategy for anti-inflammatory therapy.

Research has shown that certain indole derivatives can modulate NO pathways. For example, some piperazine (B1678402) derivatives have been found to exert their pharmacological effects through mechanisms involving nitric oxide. nih.gov The ability of a compound to modulate NO can be beneficial in conditions where there is either an underproduction or overproduction of this molecule. In inflammatory conditions characterized by excessive NO, inhibitors of iNOS are sought after. Conversely, in situations of endothelial dysfunction with insufficient NO, NO-donating compounds can be therapeutic. nih.gov While direct studies on this compound are not available, the known role of other heterocyclic compounds in NO modulation suggests that derivatives of this scaffold could be designed to either inhibit iNOS or act as NO donors, depending on the specific structural modifications. nih.govmdpi.com

Other Therapeutic Areas of Indole Research Relevant to this compound Derivatives

The versatility of the indole ring extends beyond anti-inflammatory applications, with research pointing towards its potential in metabolic and cardiovascular diseases.

The search for new and effective treatments for diabetes mellitus is a major focus of medicinal chemistry. Studies on related compounds suggest that derivatives of this compound could possess antidiabetic properties. The presence of a benzyloxy group has been shown to be advantageous in certain molecular contexts. For instance, in a study of chroman derivatives, the protection of a hydroxyl group as a benzyloxy ether resulted in decreased metabolism and a superior pharmacological profile in terms of antidiabetic and hypolipidemic activities. nih.gov This highlights the potential benefit of the benzyloxy moiety present in the this compound structure.

Furthermore, flavonoids containing a 5,7-dihydroxy substitution have been identified as promising candidates for the development of new antidiabetic agents. nih.gov This suggests that the substitution pattern on the aromatic ring system is a critical determinant of biological activity.

| Compound Class | Key Structural Feature | Relevant Finding |

| Chroman derivatives | Benzyloxy group | Protection of the hydroxyl group as a benzyloxy ether led to a superior antidiabetic and hypolipidemic profile. nih.gov |

| 5,7-Dihydroxyflavonoids | 5,7-Dihydroxy substitution | Showed remarkable in vitro antidiabetic activity, with some compounds being more effective than metformin. nih.gov |

Hypertension is a major risk factor for cardiovascular disease. The regulation of blood pressure involves complex physiological pathways, including the nitric oxide signaling cascade. Research into heterocyclic compounds has identified potential antihypertensive agents that act through these pathways. For example, a piperazine derivative was found to have hypotensive and antihypertensive effects that are mediated by nitric oxide, as well as by 5-HT1A and muscarinic receptors. nih.gov

In another study, 5,7-dihydroxyflavone was shown to exert acute antihypertensive effects by acting as an agonist of endothelial nitric oxide synthase (eNOS). nih.gov The activation of eNOS leads to the production of nitric oxide, which promotes vasodilation and lowers blood pressure. nih.gov These findings suggest that the 5,7-substitution pattern, analogous to the 5-(benzyloxy)-7-methyl arrangement, could be a valuable feature for designing novel antihypertensive agents that target the eNOS pathway.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Indole derivatives have been investigated for their antioxidant potential. A recent study involving the synthesis of a novel indole derivative containing a tosyl group demonstrated its potential as an antioxidant agent through molecular docking studies with the tyrosinase enzyme. mdpi.compreprints.org The study suggested a strong binding affinity, indicating that the compound could act as an effective antioxidant. mdpi.com The findings also pointed out that while N-tosyl indole derivatives are known antioxidants, O-tosyl indoles also show promise. mdpi.com Given that this compound possesses a benzyloxy group at a position analogous to where functional groups in other antioxidant indole derivatives are placed, it is plausible that its derivatives could be developed into effective antioxidant agents.

Structure Activity Relationship Sar Studies of 5 Benzyloxy 7 Methyl 1h Indole and Its Analogs

Influence of the Benzyloxy Moiety at the 5-Position on Biological Activity

Role in Target Binding and Selectivity

The benzyloxy moiety is instrumental in the binding of indole (B1671886) analogs to their target proteins, often through specific interactions within the active site. Studies on related heterocyclic structures, such as chalcones, have demonstrated that the presence and positioning of a benzyloxy group are critical for potent and selective inhibition of enzymes like monoamine oxidase B (MAO-B). nih.gov For instance, the introduction of a benzyloxy group at the para-position of a phenyl ring in chalcone (B49325) analogs dramatically enhances inhibitory activity against human MAO-B (hMAO-B). nih.gov This enhancement is attributed to favorable interactions, such as π-π stacking, between the benzyloxy group and the enzyme's active site. nih.gov

The selectivity of these compounds is also heavily influenced by this moiety. In a series of benzyloxy chalcones, the selectivity index (SI) for hMAO-B over hMAO-A was found to be significantly high, indicating that the benzyloxy group directs the molecule's interaction preferentially towards the B isoform of the enzyme. nih.gov For example, a thiophene-containing chalcone with a para-benzyloxy substituent (Compound B10) exhibited an SI value of over 500, underscoring its high selectivity. nih.gov This suggests that the size, shape, and electronic nature of the benzyloxy group are well-suited for the topology of the hMAO-B active site, contributing to both high-affinity binding and isoform selectivity.

| Compound ID | A-Ring | B-Ring Substituent (Position) | hMAO-B Kᵢ (µM) | Selectivity Index (SI) for hMAO-B |

| B9 | Bromothiophene | Benzyloxy (ortho) | 1.358 ± 0.081 | 11.127 |

| B8 | Bromothiophene | Benzyloxy (para) | 0.052 ± 0.002 | >503.846 |

| B10 | Thiophene | Benzyloxy (para) | 0.030 ± 0.001 | 504.791 |

| B15 | Thiophene | Ethoxy (para) | 0.033 ± 0.001 | 287.600 |

Data sourced from a study on benzyloxy chalcones as MAO-B inhibitors. nih.gov

Impact of Benzyloxy Substituents on Activity

Modifications to the benzyl (B1604629) portion of the benzyloxy group can further modulate biological activity. Studies on various inhibitor classes have shown that substituents on the phenyl ring of the benzyloxy moiety can fine-tune potency. For example, in a series of 1-benzyl-indole hybrid thiosemicarbazones designed as tyrosinase inhibitors, the introduction of substituents on the benzyl group significantly affected inhibitory potential. rsc.org A compound featuring a 4-methylbenzyl substitution displayed the highest potency, while a 4-chlorobenzyl analog showed moderate activity. rsc.org This indicates that both electron-donating and electron-withdrawing groups can influence activity, likely by altering the electronic properties and binding interactions of the entire moiety. rsc.org

Furthermore, the position of the benzyloxy group itself is paramount. Shifting the benzyloxy group from the para to the ortho position on a phenyl ring in chalcone analogs resulted in a dramatic loss of inhibitory activity, with a 45-fold difference in selectivity index observed. nih.gov This highlights a stringent structural requirement for the placement of this group to achieve optimal interaction with the biological target. The para-position appears to be ideal for orienting the molecule correctly within the binding pocket. nih.gov

Significance of the Methyl Group at the 7-Position

The substituent at the 7-position of the indole ring, adjacent to the indole nitrogen, exerts significant control over the reactivity and biological efficacy of the molecule primarily through steric and electronic effects.

Steric and Electronic Effects on Biological Efficacy

The 7-position of the indole ring is sterically sensitive. The presence of a methyl group at this position can create significant steric hindrance, which can either be detrimental or beneficial depending on the specific biological interaction. acs.orgacs.org In synthetic chemistry, for instance, studies have shown that 7-methyl-substituted indoles can be completely unreactive in certain reactions where other substituted indoles are highly efficient. acs.orgacs.org This incompatibility is attributed to the steric bulk of the 7-methyl group hindering the approach of reagents to the indole core. acs.orgacs.org

From a biological standpoint, this steric effect can influence how the molecule fits into a receptor's binding pocket. The presence of substituents at the 7-position of the indole scaffold is known to affect cytotoxicity. mdpi.com The methyl group, by occupying a specific region of space, can either prevent a non-productive binding orientation or, conversely, preclude an optimal fit. The steric effect becomes more pronounced as the size of the substituent increases, which can lead to a decrease in binding at adjacent positions. libretexts.org

Electronically, the methyl group is a weak electron-donating group. pressbooks.pub This property can subtly influence the electron density of the indole ring system, potentially affecting its interaction with electron-deficient or electron-rich domains within a biological target. However, in many cases, the steric effects of a substituent at the 7-position appear to play a more dominant role in determining reaction outcomes and biological activity than its electronic effects. acs.org

N-1 Substituent Effects on Pharmacological Profiles

The substitution pattern at the N-1 position of the indole nitrogen is a critical determinant of the pharmacological profile of indole derivatives, offering a powerful handle for modulating activity.

Modulation of Indole Nitrogen Substitution

The presence or absence of a substituent on the indole nitrogen can fundamentally alter the mechanism of action and biological activity. For many indole derivatives, the N-H proton is crucial for their antioxidant activity via the Hydrogen Atom Transfer (HAT) mechanism. nih.gov Substitution at the N-1 position removes this hydrogen atom, which can lead to a significant reduction or complete loss of cytoprotective antioxidant properties. nih.gov Studies have shown that indole derivatives lacking an N-1 substitution exhibit strong cytoprotective effects, whereas their N-1 substituted counterparts may have low activity due to the prevention of indolyl radical formation. nih.gov

Conversely, for other biological targets, N-1 substitution is essential for potency. A wide variety of N-arylated and N-alkylated indoles have been synthesized, demonstrating that modification at this position can confer a range of activities, including antimicrobial and antileishmanial effects. nih.govorganic-chemistry.org For example, N-substituted indole-based chalcones and hydrazide-hydrazones have been developed as potent antimicrobial agents. nih.gov The nature of the substituent—be it an alkyl, acyl, or sulfonyl group—can drastically alter the compound's functional activity, ranging from full agonists to full inverse agonists for a given receptor. researchgate.net For instance, the synthesis of 5-(benzyloxy)-3-methyl-1-tosyl-1H-indole introduces a large toluenesulfonyl group at the N-1 position, significantly altering the steric and electronic properties compared to the unsubstituted parent indole. nih.govresearchgate.net This highlights the versatility of N-1 substitution in fine-tuning the pharmacological profile to achieve a desired biological effect. organic-chemistry.org

Substitutions and Modifications on the Indole Ring System

The indole ring system of 5-(Benzyloxy)-7-methyl-1H-indole presents multiple positions for substitution, each offering an opportunity to modulate the compound's physicochemical properties and biological activity. The strategic placement of various functional groups can influence factors such as binding affinity to biological targets, metabolic stability, and pharmacokinetic profiles.

While direct SAR studies on halogenated derivatives of this compound are not extensively documented in publicly available literature, the effects of halogenation on other indole-based scaffolds can provide valuable insights. Halogen atoms, such as fluorine, chlorine, and bromine, are often introduced into bioactive molecules to enhance their properties.

The introduction of halogens can lead to:

Increased Lipophilicity: This can improve membrane permeability and cellular uptake.

Altered Electronic Properties: The electron-withdrawing nature of halogens can modulate the pKa of nearby functional groups and influence interactions with target proteins.

Blocking Metabolic Sites: Halogenation can prevent metabolic degradation at specific positions, thereby increasing the compound's half-life.

Formation of Halogen Bonds: Halogen atoms can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms in a protein's binding site, which can enhance binding affinity.

For instance, in the development of inhibitors for various protein kinases, halogenation of the indole ring has been a common strategy to improve potency and selectivity. It is plausible that similar modifications to the this compound core could yield analogs with enhanced biological activity.

Beyond halogenation, the introduction of other substituents at various positions on the indole ring can also significantly impact activity. For example, the incorporation of small alkyl groups, alkoxy groups, or hydrogen bond donors/acceptors can fine-tune the molecule's interaction with its biological target. The 7-methyl group in the parent scaffold already provides a point of modulation and its replacement with other groups could lead to differential activities.

A hypothetical SAR exploration for substituents on the indole ring of this compound is presented in the table below, based on general principles observed in other indole series.

| Position of Substitution | Type of Substituent | Predicted Impact on Activity |

| C-2 | Small, non-polar groups | May be tolerated or could enhance binding through hydrophobic interactions. |

| C-3 | Various substituents | This position is often crucial for the activity of many indole derivatives. Substitution can significantly alter the biological profile. |

| C-4 | Halogens, small alkyls | Can influence the electronic nature of the pyrrole (B145914) ring and potentially block metabolism. |

| C-6 | Halogens, amides | May provide additional interaction points with the target protein and improve pharmacokinetic properties. |

The structural diversification of the this compound scaffold is a key strategy for optimizing its biological activity and developing analogs with improved drug-like properties. Several approaches can be employed to achieve this:

Modification of the Benzyloxy Group: The benzyloxy moiety at the 5-position offers a prime site for modification. Altering the substitution pattern on the phenyl ring of the benzyl group can significantly impact activity. For example, introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the ether oxygen and influence binding. Furthermore, replacing the phenyl ring with other aromatic or heteroaromatic systems can explore new binding interactions.

Variation of the 7-Methyl Group: The methyl group at the 7-position can be replaced with other alkyl groups of varying sizes, or with functional groups capable of forming hydrogen bonds, to probe the steric and electronic requirements of the binding pocket in this region.

Scaffold Hopping: This strategy involves replacing the indole core with other heterocyclic systems while retaining key pharmacophoric features. For instance, replacing the indole with an azaindole, benzimidazole, or other related bicyclic systems could lead to novel compounds with different selectivity profiles and intellectual property space.

Introduction of Side Chains: Attaching various side chains to the indole nitrogen or other positions on the ring can introduce new interaction points and improve properties such as solubility and bioavailability.

The following table outlines potential strategies for the diversification of the this compound scaffold.

| Modification Strategy | Specific Example | Rationale |

| Phenyl Ring Substitution | 4-Fluoro-benzyloxy | Introduce a halogen bond donor and alter electronic properties. |

| Phenyl Ring Replacement | Pyridylmethoxy | Introduce a hydrogen bond acceptor and improve solubility. |

| 7-Position Modification | 7-Ethyl or 7-Trifluoromethyl | Probe steric and electronic effects at this position. |

| N-1 Substitution | N-Methyl or N-acyl | Modulate the electronic properties of the indole ring and introduce new interaction points. |

Comparative SAR Analysis with Other Indole-Based Scaffolds

The SAR of this compound can be better understood by comparing it with other well-studied indole-based scaffolds. For example, numerous indole derivatives have been developed as potent inhibitors of protein kinases, a major class of drug targets.

One such related scaffold is the 7-azaindole (B17877) core. Studies on 7-azaindole derivatives have shown that the nitrogen atom in the 7-position can act as a crucial hydrogen bond acceptor, significantly contributing to binding affinity. nih.gov This suggests that while the 7-methyl group in this compound provides a lipophilic interaction, the lack of a hydrogen bond acceptor at this position might result in a different binding mode or target selectivity compared to 7-azaindoles.

Furthermore, the SAR of bis-indole alkaloids, which often exhibit potent anticancer activity, highlights the importance of the substitution pattern on both indole rings and the nature of the linker connecting them. In comparison, the monomeric nature of this compound suggests a different mechanism of action, likely involving binding to a specific pocket on a target protein rather than DNA intercalation, a common mechanism for some bis-indoles.

The table below provides a comparative analysis of key SAR features between this compound and other representative indole scaffolds.

| Scaffold | Key SAR Features | Potential Biological Targets |

| This compound | 5-Benzyloxy group for potential hydrophobic and hydrogen bonding interactions. 7-Methyl group for lipophilic interactions. | Kinases, GPCRs, Enzymes |

| 7-Azaindole Derivatives | 7-Nitrogen as a key hydrogen bond acceptor. nih.gov Substituents at other positions modulate potency and selectivity. nih.gov | Protein Kinases (e.g., Erk5) nih.gov |

| Bis-indole Alkaloids | Dimeric structure, often with a specific linker. Planarity and substitution patterns are critical for DNA binding. | DNA, Topoisomerases |

| Indole-3-acetic Acid Analogs | Carboxylic acid at the 3-position is crucial for activity. Substituents on the indole ring fine-tune activity. | Plant hormone receptors, Enzymes |

Computational and Cheminformatics Approaches in Research on 5 Benzyloxy 7 Methyl 1h Indole

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-(Benzyloxy)-7-methyl-1H-indole, docking studies are instrumental in elucidating its potential interactions with specific biological targets, such as proteins or enzymes.

Ligand-Target Interaction Analysis

The analysis of ligand-target interactions is a critical component of molecular docking. It involves the detailed examination of the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking, that govern the binding of this compound to the active site of a target protein. For instance, in studies of related N-(Benzyloxy)-1H-Indole-2-Carboxamide derivatives, docking simulations have been employed to understand their binding modes within the active site of enzymes like ornithine decarboxylase. Such analyses for this compound would involve identifying the key amino acid residues in a target's binding pocket that form stable interactions with the benzyloxy and methyl-indole moieties of the compound. The insights gained from this analysis can guide the rational design of more potent and selective analogs.

Binding Affinity Predictions and Scoring

A primary output of molecular docking is the prediction of the binding affinity between a ligand and its target, which is typically expressed as a scoring function. These scores estimate the free energy of binding, with lower (more negative) values indicating a more favorable interaction. For this compound, predicting its binding affinity against a panel of potential biological targets can help in prioritizing it for further experimental testing. The scoring functions are calibrated to correlate with experimentally determined binding affinities, thus providing a quantitative measure of the ligand's potential efficacy.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Protein Kinase A | -8.5 | Lys72, Glu91, Leu173 |

| Cyclooxygenase-2 | -9.2 | Arg120, Tyr355, Val523 |

| Estrogen Receptor Alpha | -7.9 | Arg394, Glu353, Leu387 |

| This table presents hypothetical binding affinity predictions for this compound against various protein targets to illustrate the output of molecular docking studies. The values and interacting residues are not based on published experimental data for this specific compound. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

Ligand-Based and Structure-Based QSAR Approaches

QSAR models for indole (B1671886) derivatives can be developed using either ligand-based or structure-based approaches.

Ligand-Based QSAR: This approach is utilized when the three-dimensional structure of the target protein is unknown. It relies on a set of molecules with known biological activities to build a model. For this compound, a ligand-based model would be constructed using a dataset of structurally similar indole derivatives with experimentally determined activities. The model would identify physicochemical properties or structural features (descriptors) that correlate with the observed activity.

Structure-Based QSAR: When the 3D structure of the target is available, this method can be employed. It uses information from the ligand-target complex, often derived from molecular docking, to develop the QSAR model. For this compound, this would involve docking it and a series of analogs into the target's active site and then correlating their binding scores or interaction fields with their biological activities.

Predictive Models for Biological Activity

The ultimate goal of QSAR is to develop predictive models that can accurately estimate the biological activity of new, untested compounds. For this compound, a robust QSAR model could predict its potential efficacy as, for example, an anti-inflammatory or anticancer agent, based on its calculated molecular descriptors. These models are statistically validated to ensure their predictive power. The descriptors in such a model might include properties like hydrophobicity, electronic effects, and steric parameters, which are found to be important for the activity of substituted indole derivatives.

| QSAR Model Type | Key Descriptors (Illustrative) | Predicted Activity Endpoint | Statistical Significance (Hypothetical R²) |

| 2D-QSAR | LogP, Molecular Weight, Number of Hydrogen Bond Donors | IC50 (µM) | 0.85 |

| 3D-QSAR (CoMFA) | Steric and Electrostatic Fields | pIC50 | 0.92 |

| This interactive table illustrates the types of predictive models that could be developed for this compound and its analogs, highlighting potential descriptors and statistical measures. These are representative examples and not based on specific studies of this compound. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time. For this compound, MD simulations can be used to study the stability of its complex with a biological target and to understand the conformational changes that may occur upon binding. By simulating the movements of atoms in the system, MD can reveal crucial information about the flexibility of the ligand and the protein, the role of solvent molecules, and the energetic landscape of the binding process. Such simulations on indole derivatives have been used to examine the stability of interactions and investigate the pivotal role of key residues within the binding site. This level of detail is invaluable for refining our understanding of the molecular recognition process and for the rational design of new and improved therapeutic agents.

Conformational Analysis and Dynamic Behavior

Conformational analysis is a critical step in understanding the three-dimensional structure of a molecule and its flexibility, which are key determinants of its biological activity and physical properties. For this compound, conformational analysis would focus on the rotational freedom around the single bonds, particularly the C-O-C ether linkage of the benzyloxy group and the bond connecting it to the indole ring.

The dynamic behavior of this compound can be investigated using molecular dynamics (MD) simulations. fip.org These simulations model the movement of atoms and molecules over time, providing a detailed picture of the conformational landscape and how it is influenced by the surrounding environment, such as a solvent or a biological membrane. mdpi.com A low Root Mean Square Deviation (RMSD) value during an MD simulation indicates that the protein structure is stable and has not undergone significant conformational changes. fip.org

Key Rotatable Bonds for Conformational Analysis:

The bond between the indole ring and the benzyloxy group's oxygen atom.

The bond between the oxygen atom and the benzyl (B1604629) group's methylene bridge.

| Parameter | Description | Illustrative Example Value (for a similar molecule) |

|---|---|---|

| Dihedral Angle 1 (C4-C5-O-CH2) | Rotation around the bond connecting the benzyloxy group to the indole ring. | -175° to +175° |

| Dihedral Angle 2 (C5-O-CH2-C_phenyl) | Rotation around the bond between the oxygen and the benzylic carbon. | -180° to +180° |

Protein-Ligand Complex Stability and Interaction Dynamics

Molecular dynamics simulations are also instrumental in assessing the stability of a ligand bound to a protein and the nature of their interactions over time. nih.gov If this compound were identified as a ligand for a specific protein target, MD simulations could be employed to study the dynamics of the protein-ligand complex.

The stability of the complex is often evaluated by monitoring the RMSD of the ligand and the protein's binding site residues throughout the simulation. A stable binding mode is typically characterized by minimal fluctuations in the ligand's position and the preservation of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. Analysis of the MD trajectory can also reveal the presence of water molecules in the binding site and their role in mediating protein-ligand interactions.

| Simulation Metric | Purpose | Indication of Stability |

|---|---|---|

| Ligand RMSD | Measures the deviation of the ligand's position from its initial docked pose. | Low and stable RMSD values suggest a stable binding mode. |

| Protein RMSD | Measures the conformational changes in the protein backbone. | Convergence to a stable value indicates overall protein stability. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Persistent hydrogen bonds indicate key interactions for binding affinity. |

Pharmacophore Modeling

Pharmacophore modeling is a powerful computational technique used in drug design to identify the essential steric and electronic features of a molecule that are responsible for its biological activity. nih.gov A pharmacophore model represents the spatial arrangement of these features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. nih.gov

Identification of Essential Pharmacophoric Features for Activity

For this compound, a pharmacophore model could be developed based on its known biological activity or by comparing it with other active molecules that bind to the same target. The key pharmacophoric features of this molecule would likely include:

Aromatic Ring: The indole nucleus and the phenyl ring of the benzyloxy group can participate in π-π stacking interactions with aromatic residues in a protein's binding site.

Hydrogen Bond Donor: The N-H group of the indole ring is a potential hydrogen bond donor.

Hydrophobic Features: The methyl group and the aromatic rings contribute to the molecule's hydrophobicity, which can be crucial for binding to nonpolar pockets in a receptor.

Hydrogen Bond Acceptor: The oxygen atom of the benzyloxy group can act as a hydrogen bond acceptor.

These features are critical for binding to a target receptor and are essential for the biological activity of the molecule. jppres.com

| Pharmacophoric Feature | Potential Role in Biological Activity |

|---|---|

| Indole N-H | Hydrogen bond donor |

| Benzyloxy Oxygen | Hydrogen bond acceptor |

| Indole and Phenyl Rings | Aromatic/hydrophobic interactions |

| Methyl Group | Hydrophobic interactions |

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules. niscpr.res.insuperfri.org These methods can be used to calculate a variety of molecular properties that are not easily accessible through experimental techniques.

Electronic Structure Analysis (HOMO/LUMO, Molecular Electrostatic Potential)

An analysis of the electronic structure of this compound can reveal important information about its reactivity and intermolecular interactions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO, and the distribution of these frontier orbitals, are key to understanding a molecule's chemical reactivity. nih.gov The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.gov For substituted indoles, the HOMO is typically located on the indole ring, indicating its susceptibility to electrophilic attack. wuxiapptec.com

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. nih.gov It is useful for identifying regions that are electron-rich (negative potential) and electron-poor (positive potential), which correspond to sites for electrophilic and nucleophilic attack, respectively. nih.gov In this compound, the regions around the oxygen and nitrogen atoms would be expected to have a negative electrostatic potential, while the hydrogen atoms would exhibit a positive potential.

| Parameter | Significance | Illustrative Calculated Value (for a similar indole derivative) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 eV |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity and stability | 5.0 eV |

Reactivity and Stability Predictions

Quantum chemical calculations can also be used to predict the reactivity and stability of this compound. Global reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

Furthermore, the stability of different conformers of the molecule can be assessed by calculating their relative energies. The conformer with the lowest energy is the most stable. The calculated vibrational frequencies can also be used to confirm that the optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared and Raman spectra of the molecule.

| Reactivity Descriptor | Formula | Interpretation |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution. |

| Electrophilicity Index (ω) | χ²/2η | Measures the propensity of a species to accept electrons. |

In Silico Screening for Novel Analogs and Target Identification

The discovery and development of new therapeutic agents is a complex, time-consuming, and expensive endeavor. beilstein-journals.org In recent years, computational methods, often referred to as in silico approaches, have become indispensable tools for expediting this process. beilstein-journals.org These techniques, which include virtual screening, molecular docking, and pharmacophore modeling, allow researchers to design, evaluate, and prioritize new molecules computationally before committing to costly and labor-intensive laboratory synthesis and testing. beilstein-journals.orgunar.ac.id For a scaffold like this compound, these computational strategies are pivotal for exploring its therapeutic potential by identifying novel, more potent analogs and predicting their potential biological targets.

The core of in silico screening involves the computational evaluation of large libraries of chemical compounds against a specific biological target to identify potential "hits". beilstein-journals.org This process begins with the generation of a virtual library of analogs based on the lead structure, in this case, this compound. Modifications are systematically introduced to the parent molecule's structure to explore the chemical space and improve properties like binding affinity, selectivity, and pharmacokinetic profiles.

Table 1: Representative Virtual Library of this compound Analogs for In Silico Screening

This table illustrates hypothetical modifications to the parent compound to generate a focused library for virtual screening. The R-groups represent common sites for chemical substitution.

| Compound ID | Core Structure | R1 (Position 1) | R2 (Position 2) | R3 (Position 3) | Modification Rationale |

| BM-IND-001 | This compound | -H | -H | -H | Parent Compound |

| BM-IND-002 | This compound | -CH3 | -H | -H | Explore effect of N-alkylation |

| BM-IND-003 | This compound | -H | -COOH | -H | Introduce hydrogen bond donor/acceptor |

| BM-IND-004 | This compound | -H | -H | -CH2CH2NH2 | Add basic amine for potential salt bridge |

| BM-IND-005 | This compound | -H | -H | -CONH2 | Introduce amide group for H-bonding |

| BM-IND-006 | 5-(4-Fluorobenzyloxy)-7-methyl-1H-indole | -H | -H | -H | Modify benzyloxy ring for altered electronics |

Once a virtual library is established, the next critical step is target identification and validation. For the 5-(benzyloxy)indole scaffold, existing research provides valuable starting points. For instance, the benzyloxy motif linked to an indole ring is a key feature in compounds designed as inhibitors of Monoamine Oxidase B (MAO-B), a well-validated target for neurodegenerative diseases. nih.gov Computational techniques like reverse docking, where a molecule is screened against a panel of known protein structures, can also be used to identify potential targets.

With a putative target identified, molecular docking is employed to predict the binding conformation and affinity of each analog within the target's active site. unar.ac.idnih.gov Docking algorithms use scoring functions to estimate the binding free energy (often expressed in kcal/mol), where a more negative value suggests a more favorable interaction. ukm.my This allows for the ranking of all compounds in the virtual library, prioritizing those with the highest predicted affinity for synthesis and biological evaluation. beilstein-journals.org

Detailed analysis of the docking poses reveals crucial structure-activity relationships (SAR). For example, it can highlight which functional groups on the indole ring form key hydrogen bonds or hydrophobic interactions with specific amino acid residues in the protein's binding pocket. ukm.myijper.in

Table 2: Hypothetical Molecular Docking Results of Analogs Against Human MAO-B

This table presents simulated data from a molecular docking study to illustrate how analogs are evaluated and ranked based on their predicted binding affinity and interactions with a biological target.

| Compound ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Types |

| BM-IND-001 | -7.8 | Tyr435, Gln206 | Hydrogen Bond, π-π Stacking |

| BM-IND-002 | -7.5 | Gln206, Cys172 | Hydrophobic, π-Sulfur |

| BM-IND-003 | -8.9 | Tyr435, Tyr398, Gln206 | Hydrogen Bond, π-π Stacking |

| BM-IND-004 | -9.2 | Asp171, Tyr435 | Salt Bridge, Hydrogen Bond |

| BM-IND-005 | -8.5 | Asn181, Tyr326 | Hydrogen Bond Network |

| BM-IND-006 | -8.1 | Tyr435, Phe208 | π-π Stacking, Halogen Bond |

The findings from such in silico screening campaigns provide a rational basis for lead optimization. By identifying analogs with promising binding energies and interaction profiles, such as BM-IND-003 and BM-IND-004 in the hypothetical study above, medicinal chemists can focus their efforts on synthesizing only the most promising candidates. This computational pre-selection significantly enhances the efficiency of the drug discovery pipeline, reducing costs and accelerating the journey from a chemical scaffold to a potential therapeutic agent. beilstein-journals.org

Future Research Directions and Perspectives

Design and Synthesis of Novel 5-(Benzyloxy)-7-methyl-1H-indole Analogs with Enhanced Specificity and Potency

Future synthetic efforts will likely focus on the strategic modification of the this compound core to enhance its biological activity and selectivity. The indole (B1671886) nucleus is amenable to substitution at various positions, offering a rich chemical space for derivatization. nih.gov Key areas for modification include the N1 position of the indole ring, the benzyloxy group at the C5 position, and the methyl group at the C7 position.

The introduction of different substituents on the benzyl (B1604629) ring of the benzyloxy moiety could modulate the compound's pharmacokinetic and pharmacodynamic properties. nih.gov For instance, the incorporation of electron-donating or electron-withdrawing groups can influence the electronic environment of the molecule, potentially leading to stronger interactions with biological targets. escholarship.org Furthermore, replacing the benzyl group with other aromatic or heterocyclic rings could explore new binding interactions and improve target specificity. ijper.orgrsc.org

Systematic structure-activity relationship (SAR) studies will be crucial in guiding the design of these novel analogs. escholarship.org By synthesizing a library of derivatives with systematic variations and evaluating their biological activity, researchers can identify key structural features responsible for potency and selectivity. nih.gov This iterative process of design, synthesis, and biological evaluation is fundamental to the development of optimized lead compounds. danaher.com

Table 1: Potential Modifications of this compound for Enhanced Activity

| Modification Site | Potential Substituents | Desired Outcome |

| N1-position of Indole | Alkyl chains, propargylamine moieties, aromatic rings | Improved neuroprotective or enzyme inhibitory activity |

| Benzyl Ring (C5-benzyloxy) | Halogens, nitro groups, methoxy groups | Enhanced binding affinity and selectivity nih.gov |

| C7-methyl group | Replacement with other alkyl groups or functional groups | Exploration of steric and electronic effects on activity |

| Indole Core | Introduction of additional functional groups at C2, C3, C4, C6 | Modulation of overall physicochemical properties |

Exploration of Multi-Target Directed Ligands Incorporating the this compound Scaffold

Complex multifactorial diseases, such as Alzheimer's disease and cancer, often involve multiple pathological pathways, making single-target drugs less effective. nih.gov The development of multi-target-directed ligands (MTDLs), single molecules designed to interact with multiple biological targets, has emerged as a promising therapeutic strategy. nih.govresearchgate.net The this compound scaffold can serve as a valuable building block for the design of such MTDLs.

For neurodegenerative diseases, an MTDL could be designed to incorporate the this compound core with moieties known to inhibit enzymes like cholinesterases or beta-secretase 1 (BACE1). researchgate.netnih.gov This could lead to a synergistic therapeutic effect by addressing both neurotransmitter depletion and amyloid plaque formation. nih.gov Similarly, in the context of cancer, the indole scaffold could be combined with pharmacophores that target other key cancer-related pathways, such as angiogenesis or cell cycle regulation. nih.govsemanticscholar.org

The design of MTDLs requires a deep understanding of the structural requirements for binding to each target. Molecular hybridization, which involves linking two or more pharmacophores, is a common approach in MTDL design. nih.gov The this compound moiety could be linked to another active fragment through a flexible or rigid linker, with the nature and length of the linker being critical for optimal activity at all intended targets.

Advanced Computational Methodologies for Predictive Modeling and Lead Optimization

Computational tools have become indispensable in modern drug discovery, offering a means to accelerate the identification and optimization of lead compounds while reducing costs. frontiersin.org For this compound and its derivatives, a range of computational methodologies can be applied to predict their biological activity and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to establish a mathematical relationship between the chemical structure of the indole derivatives and their biological activity. frontiersin.orgnih.gov This allows for the prediction of the activity of virtual compounds before their synthesis, aiding in the prioritization of synthetic targets. Molecular docking studies can provide insights into the binding modes of these compounds with their biological targets at an atomic level, helping to rationalize observed SAR data and guide the design of more potent analogs. nih.gov

Furthermore, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for early-stage drug development. iaps.org.in Computational models can predict parameters such as oral bioavailability, blood-brain barrier permeability, and potential toxicity, allowing for the early identification of compounds with unfavorable pharmacokinetic profiles. frontiersin.org

Investigation of Novel Biological Targets for this compound Derivatives

While the initial biological activities of this compound derivatives may be known, future research should aim to explore a broader range of biological targets. The indole scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets with high affinity. nih.gov

Phenotypic screening of a library of this compound derivatives against a panel of cancer cell lines or in models of various diseases could uncover novel therapeutic applications. mdpi.com Subsequent target deconvolution studies would then be necessary to identify the specific molecular targets responsible for the observed biological effects.

Potential new targets for these indole derivatives could include various protein kinases, which are often dysregulated in cancer, or enzymes involved in inflammatory pathways. nih.gov Additionally, exploring their potential as modulators of G-protein coupled receptors (GPCRs) or ion channels could open up new therapeutic avenues in areas such as central nervous system disorders and cardiovascular diseases.

Integration of Artificial Intelligence and Machine Learning in Indole-Based Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by enabling the analysis of vast and complex datasets. mednexus.orgastrazeneca.com These technologies can be leveraged to accelerate the discovery and development of novel drugs based on the this compound scaffold. mdpi.com

Machine learning algorithms can be trained on existing data of indole derivatives to build predictive models for biological activity, toxicity, and pharmacokinetic properties with higher accuracy than traditional QSAR models. mednexus.orgnih.gov Deep learning models, such as graph neural networks, are particularly well-suited for learning from molecular structures and can be used to predict a wide range of properties. astrazeneca.com

Furthermore, generative AI models can be used for de novo drug design, generating novel molecular structures with desired properties. mdpi.comacs.org By providing the model with the this compound scaffold as a starting point and defining desired activity and ADMET profiles, these models can propose novel derivatives that are more likely to be successful drug candidates. preprints.org AI can also be used to predict synthetic routes for these novel compounds, further streamlining the drug discovery process. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 5-(Benzyloxy)-7-methyl-1H-indole, and what are the critical reaction parameters influencing yield and purity?

- Answer : Synthesis typically involves introducing the benzyloxy group via esterification or nucleophilic substitution. For example, halogenated indole derivatives (e.g., 5-bromo-7-methylindole) can react with benzyl alcohol under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C . Optimization of reaction time, temperature, and stoichiometry is critical to minimize byproducts like dehalogenated intermediates. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Answer :

- NMR : ¹H/¹³C NMR confirms substitution patterns. The benzyloxy group shows characteristic peaks: ~δ 5.1 ppm (OCH₂Ph) and aromatic protons at δ 7.3–7.5 ppm .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structure refinement. The indole core is planar (mean deviation <0.02 Å), with dihedral angles between the benzyloxy phenyl ring and indole system (e.g., 26–50°) influencing packing interactions .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (MW 223.27 g/mol) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer : Key precautions include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and heat sources .

- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data when characterizing derivatives of this compound?

- Answer : Contradictions in NMR/X-ray data may arise from dynamic effects (e.g., rotamers) or crystal packing. Strategies include:

- Variable-temperature NMR : Identify conformational equilibria (e.g., benzyloxy group rotation) .

- DFT calculations : Compare experimental and computed spectra (e.g., Gaussian 16) to validate tautomeric forms .

- Multi-technique validation : Cross-reference IR, UV-Vis, and HPLC retention times to confirm structural consistency .

Q. What experimental design considerations are critical for evaluating the biological activity of this compound?

- Answer :

- Structural analogs : Compare with bioactive indoles like 7-methyl-1H-indole-5-carboxylic acid, which interacts with enzymes (e.g., cyclooxygenase-2) or receptors (e.g., serotonin transporters) .

- Assay selection : Use target-specific assays (e.g., kinase inhibition, antimicrobial susceptibility testing) guided by substituent effects. The methyl group may enhance lipophilicity, impacting membrane permeability .

- Metabolic stability : Assess susceptibility to oxidative demethylation or benzyloxy cleavage using liver microsome models .

Q. How does the substitution pattern (benzyloxy and methyl groups) influence the compound’s reactivity in further functionalization?

- Answer :

- Benzyloxy group : Acts as a directing group in electrophilic substitution (e.g., nitration at C4/C6 positions). It can be cleaved via hydrogenolysis (H₂/Pd-C) to yield hydroxyl derivatives .

- Methyl group : Enhances steric hindrance at C7, limiting reactivity at adjacent positions. It stabilizes the indole ring against oxidation .

- Derivatization strategies : Prioritize mild conditions (e.g., Suzuki-Miyaura coupling at C3/C5) to preserve the core structure .

Data Contradiction and Optimization Challenges

Q. How can researchers address low yields in the synthesis of this compound?

- Answer : Common issues and solutions:

- Byproduct formation : Optimize benzyl alcohol/indole precursor ratio (1.2:1) to reduce unreacted starting material .

- Solvent effects : Switch from DMF to DMSO to enhance solubility of halogenated intermediates .

- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to accelerate nucleophilic substitution .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

- Answer :

- Solvent selection : Use mixed solvents (e.g., ethyl acetate/hexane) for slow evaporation, promoting ordered crystal growth .

- Temperature gradients : Gradual cooling (0.5°C/hr) from saturation temperature reduces lattice defects .

- Co-crystallization : Add templating agents (e.g., crown ethers) to stabilize specific conformations .

Tables for Key Data

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₃NO | |

| Molecular Weight | 223.27 g/mol | |

| Melting Point | Not reported; predicted 150–160°C | |

| X-ray Planarity (Indole Core) | Mean deviation: <0.02 Å | |

| Safety (PPE) | Gloves, goggles, fume hood required |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products